REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(OC([N:16]1[CH2:21][CH2:20][C:19]2([CH2:26][CH2:25][CH:24](O)[CH2:23][CH2:22]2)[CH2:18][CH2:17]1)=O)(C)(C)C>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:24]2[CH2:25][CH2:26][C:19]3([CH2:20][CH2:21][NH:16][CH2:17][CH2:18]3)[CH2:22][CH2:23]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)O
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Was prepared
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(OC2CCC3(CCNCC3)CC2)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |